N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a tert-butyl group at the 2-position and a 3-nitrobenzamide substituent at the 3-position. The tert-butyl group introduces steric bulk and lipophilicity, while the 3-nitrobenzamide moiety contributes polarity and electronic effects due to the nitro group’s strong electron-withdrawing nature. The molecular formula is estimated as C₁₆H₁₇N₅O₄S (molecular weight ≈ 375 g/mol), with 1 H-bond donor (amide NH) and 5 H-bond acceptors (nitro O, benzamide O, oxide O, and two amide O atoms).
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-16(2,3)19-14(12-8-25(24)9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIYPDSERDBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C17H21N3O2S, indicating the presence of a thieno[3,4-c]pyrazole ring system, which is known for various biological activities. The tert-butyl group enhances lipophilicity, while the nitrobenzamide moiety may contribute to its interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 309.43 g/mol |
| Key Functional Groups | Thieno[3,4-c]pyrazole, Nitro group |
| Solubility | Moderate due to hydrophobic tert-butyl group |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, compounds with similar structural motifs have been tested on various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assays.
Case Study: Antitumor Efficacy
A study evaluated the antitumor effects of several derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that compounds with nitro substitutions had significant cytotoxic effects in 2D assays compared to 3D assays. The IC50 values for selected compounds were as follows:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 |
| Compound 5 | HCC827 | 6.48 ± 0.11 |
| Compound 6 | NCI-H358 | 16.00 ± 9.38 |
These findings suggest that modifications in the chemical structure can significantly influence biological activity and selectivity towards cancer cells .
Antimicrobial Activity
In addition to antitumor properties, compounds within this class have demonstrated antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the benzamide structure appears to enhance this activity.
Table 2: Antimicrobial Activity Overview
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with DNA through intercalation or minor groove binding, similar to other pyrazole derivatives . This interaction may inhibit the replication of cancer cells and contribute to its antitumor effects.
Comparison with Similar Compounds
Research Limitations
The provided evidence lacks detailed biological or pharmacological data, limiting the comparison to structural and physicochemical properties.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Thieno[3,4-c]Pyrazole Formation
The thieno[3,4-c]pyrazole scaffold is constructed via Jacobson cyclization or Paal-Knorr-type reactions. A practical route involves:
Stepwise Synthesis Protocols
Synthesis of 2-(tert-Butyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-5-Oxide
Starting Material: 3-Amino-4-Cyanothiophene
Hydrazine Cyclization :
Oxidative Sulfur-Nitrogen Cyclization :
tert-Butylation :
Table 1: Optimization of tert-Butylation Conditions
| Lewis Acid | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 24 | 65 |
| FeCl₃ | Toluene | 36 | 52 |
| BF₃·Et₂O | DMF | 18 | 48 |
Amidation with 3-Nitrobenzoyl Chloride
Activation of 3-Nitrobenzoic Acid :
Coupling Reaction :
Table 2: Amidation Reagent Efficiency Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 70 |
| DCC/DMAP | CH₂Cl₂ | 0 | 65 |
| 3-Nitrobenzoyl Chloride | THF | 0–5 | 78 |
Mechanistic Insights and Side-Reaction Mitigation
Nitrene Intermediates and Rearrangements
During pyrazole formation, transient nitrene species may undergo coarctate ring-opening or recyclization. Computational studies suggest that singlet nitrene intermediates favor intramolecular C–H insertion, while triplet states lead to fragmentation. Stabilizing the nitrene with electron-donating groups (e.g., tert-butyl) suppresses side reactions.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Amination
A Pd(PPh₃)₄-mediated coupling between 3-nitrobenzamide and bromothienopyrazole offers a one-step alternative but suffers from lower yields (45–50%) due to steric hindrance.
Nitro Group Reduction Risks
Attempted reduction of the nitro group with H₂/Pd-C leads to partial decomposition of the thienopyrazole core. Catalytic transfer hydrogenation (NH₄COOH/Pd-C) achieves selective reduction but requires rigorous temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
